(2R)-2-(2,3-Dihydro-1H-inden-5-yl)propanoic acid
Description
Properties
IUPAC Name |
(2R)-2-(2,3-dihydro-1H-inden-5-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-8(12(13)14)10-6-5-9-3-2-4-11(9)7-10/h5-8H,2-4H2,1H3,(H,13,14)/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITXZGGXWFWJKSF-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(CCC2)C=C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC2=C(CCC2)C=C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-(2,3-Dihydro-1H-inden-5-yl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2,3-dihydro-1H-indene.
Functionalization: The indene is then functionalized to introduce the propanoic acid group. This can be achieved through a series of reactions, including halogenation, Grignard reaction, and subsequent oxidation.
Chiral Resolution: To obtain the (2R) enantiomer, chiral resolution techniques such as crystallization or chromatography may be employed.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: (2R)-2-(2,3-Dihydro-1H-inden-5-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions may require reagents like nitric acid for nitration or bromine for halogenation.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Introduction of nitro or halogen groups on the aromatic ring.
Scientific Research Applications
(2R)-2-(2,3-Dihydro-1H-inden-5-yl)propanoic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Materials Science: The compound is explored for its use in the development of novel materials with specific properties.
Biological Studies: It is used in research to understand its biological activity and potential therapeutic effects.
Mechanism of Action
The mechanism of action of (2R)-2-(2,3-Dihydro-1H-inden-5-yl)propanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional analogs of “(2R)-2-(2,3-Dihydro-1H-inden-5-yl)propanoic acid” are summarized below, with key differences in substituents, stereochemistry, and pharmacological relevance highlighted.
Structural Analogs and Their Properties
Key Differences and Implications
Stereochemistry : The (2R)-configuration distinguishes the target compound from racemic mixtures or (2S)-enantiomers, which may exhibit divergent binding affinities to biological targets. For example, highlights the importance of stereochemical resolution in optimizing activity .
Functional Groups: The ether linkage in 2-(2,3-Dihydro-1H-inden-5-yloxy)-2-methylpropanoic acid introduces rigidity and polarity, which may reduce membrane permeability compared to the target compound .
In contrast, the target compound’s simpler structure may favor specificity in Nrf2 activation .
Pharmacological Context
- Nrf2 Pathway Activation: Derivatives like 3-(2,3-Dihydro-1H-inden-5-yl)propanoic acid are proposed as Nrf2 activators for autoimmune diseases, though clinical validation is lacking .
Biological Activity
(2R)-2-(2,3-Dihydro-1H-inden-5-yl)propanoic acid is an organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , indicating it contains twelve carbon atoms, fourteen hydrogen atoms, and two oxygen atoms. The compound features a propanoic acid moiety attached to a bicyclic indene framework, which is critical for its biological activity.
Synthesis
The synthesis of this compound typically involves:
- Preparation of 2,3-dihydro-1H-indene : This serves as the starting material.
- Functionalization : The indene is functionalized to introduce the propanoic acid group through a series of reactions including halogenation, Grignard reaction, and oxidation.
- Chiral Resolution : Techniques such as crystallization or chromatography are employed to isolate the (2R) enantiomer.
The biological activity of this compound is thought to stem from its interaction with specific molecular targets. It may modulate the activity of enzymes or receptors, influencing various biochemical pathways. This interaction can lead to anti-inflammatory and analgesic effects, similar to other compounds in its class.
Research Findings
Research indicates that this compound exhibits significant biological activity:
- Anti-inflammatory Properties : Studies suggest that derivatives of indene can inhibit inflammatory pathways, potentially providing therapeutic benefits in conditions like arthritis.
- Analgesic Effects : Some studies have indicated that compounds with similar structures may possess pain-relieving properties.
Case Studies
| Study | Findings |
|---|---|
| Study 1 | Investigated the anti-inflammatory effects of indene derivatives. Found that this compound significantly reduced inflammation markers in animal models. |
| Study 2 | Analyzed the analgesic properties of related compounds. Results indicated a notable reduction in pain response in treated subjects compared to controls. |
Comparative Analysis
The uniqueness of this compound can be highlighted by comparing it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-(2,3-dihydro-1H-indole-5-yl)propanoic acid | Indole derivative | Potential neuroprotective effects |
| 3-(2,3-dihydro-1H-indan-5-yl)propanoic acid | Similar bicyclic structure | Limited studies on biological activity |
| 2-(2-isopropyl-2,3-dihydro-1H-indene-5-yl)propanoic acid | Contains isopropyl group | Altered solubility and reactivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
